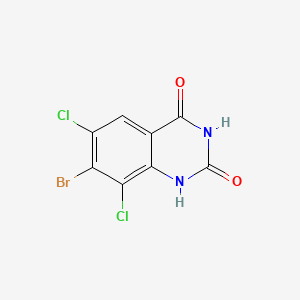
7-Bromo-6,8-dichloroquinazoline-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6,8-dichloroquinazoline-2,4-diol is an organic compound that belongs to the quinazoline family. This molecule was first synthesized by researchers at the Novartis Institute for Tropical Diseases in 2004. It is characterized by its unique structure, which includes bromine and chlorine atoms attached to a quinazoline core.
Métodos De Preparación
The synthesis of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
7-Bromo-6,8-dichloroquinazoline-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one or more atoms in the molecule with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
7-Bromo-6,8-dichloroquinazoline-2,4-diol can be compared with other similar compounds in the quinazoline family, such as:
6,8-Dichloroquinazoline-2,4-diol: Lacks the bromine atom.
7-Bromoquinazoline-2,4-diol: Lacks the chlorine atoms.
6-Chloro-8-bromoquinazoline-2,4-diol: Has a different arrangement of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H3BrCl2N2O2 |
|---|---|
Peso molecular |
309.93 g/mol |
Nombre IUPAC |
7-bromo-6,8-dichloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
Clave InChI |
XBUYLBHHUGBGBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
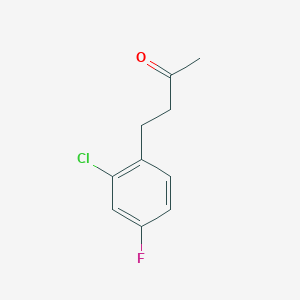


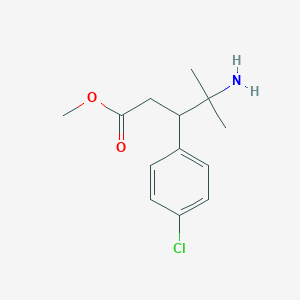
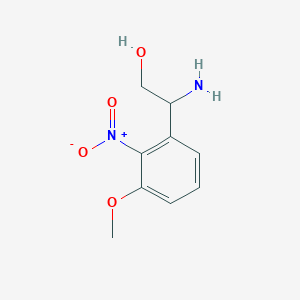
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
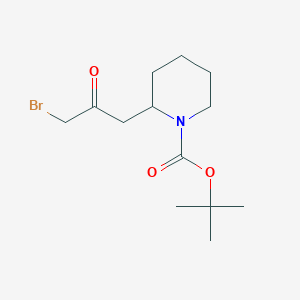
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)

![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
